molecular formula C15H18N2O3 B1621643 ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 356773-71-2

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B1621643
CAS No.: 356773-71-2
M. Wt: 274.31 g/mol
InChI Key: WQKUFLDKRDUGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea and an aromatic aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • 4-methyl-6-phenyl-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
  • 4-methyl-6-(4-methylphenyl)-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
  • 4-methyl-6-(2-methylphenyl)-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring. The unique substitution pattern of this compound may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .

Properties

CAS No.

356773-71-2

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-6-9(2)8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19)

InChI Key

WQKUFLDKRDUGRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC(=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC(=C2)C)C

Origin of Product

United States

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